molecular formula C10H14ClNO3 B12539384 6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride CAS No. 866090-47-3

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride

Cat. No.: B12539384
CAS No.: 866090-47-3
M. Wt: 231.67 g/mol
InChI Key: WNWYUEJYOVJSBS-UHFFFAOYSA-N
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Description

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride is a compound belonging to the class of substituted benzofurans and phenethylamines. It is known for its psychoactive properties and is often referred to in the context of research chemicals and novel psychoactive substances. This compound has been studied for its potential effects on neurotransmitter systems, particularly those involving serotonin, norepinephrine, and dopamine .

Preparation Methods

The synthesis of 6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride typically involves several steps, starting with the formation of the benzofuran ring. One common method involves the condensation of a suitable phenol with a propylamine derivative, followed by cyclization to form the benzofuran structure.

laboratory-scale synthesis often involves the use of reagents such as formylating agents, reducing agents, and hydrochloric acid for the final salt formation .

Chemical Reactions Analysis

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride involves its interaction with monoamine transporters. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, it acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons .

The compound also exhibits high affinity for the serotonin 5-HT2B receptor, acting as a potent agonist. This interaction is believed to contribute to its psychoactive effects and potential cardiotoxicity with long-term use .

Comparison with Similar Compounds

6-(2-Aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride is often compared to other substituted benzofurans and phenethylamines, such as:

    5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure but differs in the position of the amino group.

    3,4-Methylenedioxyamphetamine (MDA): Shares structural similarities but has a different ring system.

    3,4-Methylenedioxymethamphetamine (MDMA): Another related compound with similar effects on serotonin, norepinephrine, and dopamine systems.

The uniqueness of this compound lies in its specific interactions with monoamine transporters and receptors, which may result in distinct pharmacological effects compared to its analogs .

Properties

CAS No.

866090-47-3

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

6-(2-aminopropyl)-1,3-benzodioxol-5-ol;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-6(11)2-7-3-9-10(4-8(7)12)14-5-13-9;/h3-4,6,12H,2,5,11H2,1H3;1H

InChI Key

WNWYUEJYOVJSBS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1O)OCO2)N.Cl

Origin of Product

United States

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